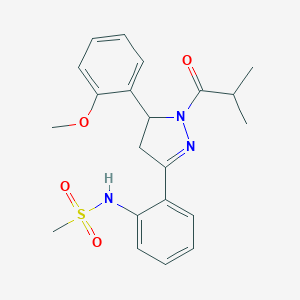
N-(2-(1-isobutyryl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1-isobutyryl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Interaction Studies and Effect of Temperature and Concentration
The study by Raphael, Bahadur, and Ebenso (2015) explores the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including compounds structurally related to N-(2-(1-isobutyryl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide. The research investigates the volumetric and acoustic properties to understand solute-solute, solute-solvent, and solvent-solvent interactions at various temperatures and concentrations, providing insights into the compound's behavior in different environments Interaction studies of methyl acetate in aqueous solutions of quinoxaline derivatives: Effect of temperature and concentration.
Synthesis and Structure-Activity Relationship
Li, Song, Dai, and Tang (2010) discuss the synthesis and structural characterization of pyridyl functionalized bis(pyrazol-1-yl)methanes, which share a similar core structure with the compound . This study elucidates the relationship between the molecular structure and biological activity, including insights into the ligand's coordination behavior and potential applications in medicinal chemistry Synthesis, structure and biological activity of diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes.
Reactivity and Molecular Interactions
Ding, Cheng, Yang, Song, and Tang (2011) investigate the reactivity of bis(pyrazol-1-yl)methanes functionalized by 2-methoxyphenyl groups with W(CO)5THF. This research provides valuable data on the chemical reactivity and potential applications of compounds similar to this compound in organometallic chemistry and catalysis Reactivity of bis(pyrazol-1-yl)methanes functionalized by 2-hydroxyphenyl and 2-methoxyphenyl on the methine carbon atom with W(CO)5THF.
properties
IUPAC Name |
N-[2-[3-(2-methoxyphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-14(2)21(25)24-19(16-10-6-8-12-20(16)28-3)13-18(22-24)15-9-5-7-11-17(15)23-29(4,26)27/h5-12,14,19,23H,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXORKOEHOGJNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide](/img/structure/B357823.png)
![2-[(2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B357826.png)
![ethyl 4-[[(2S,3R,8S)-5'-methyl-2'-oxospiro[1,2,5,6,7,8-hexahydropyrrolizine-3,3'-1H-indole]-2-carbonyl]amino]benzoate](/img/structure/B357828.png)
![2-[(4-allyl-9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B357829.png)
![1-butyl-2-imino-N-[2-(4-methoxyphenyl)ethyl]-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B357830.png)
![2-[(2,2-dimethyl-5-propyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-8-yl)amino]-1-butanol](/img/structure/B357831.png)
![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,5-dimethoxybenzamide](/img/structure/B357832.png)
![3,5-dimethoxy-N-[3-(methylsulfanyl)-1-(4,5,6,7-tetrahydrospiro{1H-imidazo[4,5-c]pyridine-4,4'-piperidine}-1'-ylcarbonyl)propyl]benzamide](/img/structure/B357833.png)
![N-[5-Cyano-7-(3-ethoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-4-fluorobenzamide](/img/structure/B357838.png)
![1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[2-(4-fluorophenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B357839.png)
![2-[10-Methyl-8-phenyl-11-(3-pyridinyl)-8,11-dihydropyrazolo[4',3':5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B357840.png)

![2-[(2-chlorophenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B357845.png)
![1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[2-(2-fluorophenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B357847.png)